molecular formula C16H17NO4 B5732209 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 5687-16-1

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5732209
CAS No.: 5687-16-1
M. Wt: 287.31 g/mol
InChI Key: FZZDTBVWMSLSOU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by dual methoxyphenyl groups linked via an acetamide bridge. The methoxy (-OCH₃) substituents on both aromatic rings confer electron-donating properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-5-3-12(4-6-13)17-16(18)11-21-15-9-7-14(20-2)8-10-15/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZDTBVWMSLSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357786
Record name 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-16-1
Record name 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-methoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide can be contextualized by comparing it to structurally related compounds. Key differences in substituents, functional groups, and biological activities are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Features Biological Activity Unique Aspects vs. Target Compound
2-(4-Methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide 4-Methoxyphenoxy, 4-methyl-2-nitrophenyl Anti-inflammatory Nitro group enhances cytotoxicity
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)acetamide 4-Aminophenyl, 4-methoxyphenoxy Antimicrobial (potential) Amino group improves hydrogen bonding
2-(4-Chlorophenoxy)-N-(3-nitrophenyl)acetamide 4-Chlorophenoxy, 3-nitrophenyl Anticancer Chloro and nitro groups increase reactivity
N-(2-Methoxy-4-nitrophenyl)acetamide 2-Methoxy, 4-nitrophenyl Unspecified Nitro group at para position alters electronic effects
N-[2-(4-Methylphenoxy)ethyl]acetamide 4-Methylphenoxy, ethyl chain Antimicrobial (potential) Aliphatic chain reduces aromatic interactions

Key Findings:

Substituent Effects: Methoxy vs. Nitro Groups: The target compound’s dual methoxy groups provide electron-donating effects, enhancing stability and solubility compared to nitro-substituted analogs (e.g., 2-(4-Methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide), which exhibit higher cytotoxicity but lower selectivity . Halogen vs. Methoxy: Chloro or fluoro substitutions (e.g., 2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide) increase electronegativity, improving binding to hydrophobic biological targets but reducing solubility .

Functional Group Influence: Amino vs. Ether Linkages: The target’s phenoxy-acetamide structure is critical for maintaining planar geometry, facilitating interactions with enzymes like cyclooxygenase (COX), unlike sulfonamide or thiadiazole-containing analogs (e.g., ) .

Biological Activity Trends: Anti-inflammatory Potential: The target compound’s methoxy groups may synergize to suppress pro-inflammatory cytokines (e.g., TNF-α), similar to 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide but with reduced side effects due to the absence of nitro groups . Antimicrobial Scope: Compared to N-[2-(4-methylphenoxy)ethyl]acetamide, the target’s aromaticity may limit penetration into bacterial membranes but improve selectivity for fungal targets .

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